molecular formula C17H20N2O4 B4804037 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B4804037
M. Wt: 316.35 g/mol
InChI Key: IONXLZBUNUNBTM-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring with a benzyl-substituted dioxopyrrolidinyl group

Preparation Methods

The synthesis of 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common synthetic route involves the reaction of benzylamine with succinic anhydride to form the benzyl-substituted dioxopyrrolidinyl intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15-10-14(18-8-6-13(7-9-18)17(22)23)16(21)19(15)11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONXLZBUNUNBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(1-Benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid

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